



Application Notes and Protocols for GSK461364

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Compound of Interest		
Compound Name:	GSK461364	
Cat. No.:	B529461	Get Quote

Topic: Dissolution and Use of GSK461364 for Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK461364 is a potent, selective, and ATP-competitive small molecule inhibitor of Polo-like kinase 1 (Plk1).[1][2][3] Plk1 is a serine/threonine kinase that plays a critical role in regulating key events of the cell cycle, including mitotic entry, spindle formation, and cytokinesis.[4][5] Due to its overexpression in a wide range of human cancers and correlation with poor patient outcomes, Plk1 has emerged as a promising target for cancer therapy.[4][5] GSK461364 inhibits Plk1 with high selectivity (Ki = 2.2 nM), showing over 390-fold greater selectivity for Plk1 compared to Plk2 and Plk3.[1][4][6] Inhibition of Plk1 by GSK461364 leads to G2/M phase cell cycle arrest, mitotic catastrophe, and ultimately apoptosis in cancer cells, making it a valuable tool for preclinical cancer research.[5][7][8]

These application notes provide detailed protocols for the dissolution, storage, and application of **GSK461364** for both in vitro and in vivo experiments.

Physicochemical and Solubility Data

Proper dissolution is critical for the accurate and effective use of **GSK461364**. The following tables summarize its key properties and solubility in various solvents.

Table 1: Physicochemical Properties of GSK461364



Property	Value
Molecular Formula	C27H28F3N5O2S
Molecular Weight	543.6 g/mol
CAS Number	929095-18-1
Appearance	Lyophilized powder
Mechanism of Action	ATP-competitive inhibitor of Plk1[1][3]
Ki Value	2.2 nM for Plk1[1][2]

Table 2: Solubility of **GSK461364**

Solvent / Vehicle System	Maximum Concentration <i>l</i> Solubility	Notes
In Vitro Solvents		
Dimethyl Sulfoxide (DMSO)	≥ 50 mg/mL (91.98 mM)[1]	Use fresh, anhydrous DMSO. [2] Sonication may be required.[1]
Ethanol	27 mg/mL (49.66 mM)[9]	
Water	Insoluble[9]	-
In Vivo Formulation Vehicles	Vehicle components should be added sequentially as described in protocols.	_
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (4.60 mM)[1]	A common formulation for parenteral administration.
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (4.60 mM)[1]	Suitable for subcutaneous or intraperitoneal injection.
10% DMSO, 90% (20% SBE- β-CD in saline)	≥ 2.5 mg/mL (4.60 mM)[1]	Captisol (SBE-β-CD) can improve solubility and stability.



Storage and Stability

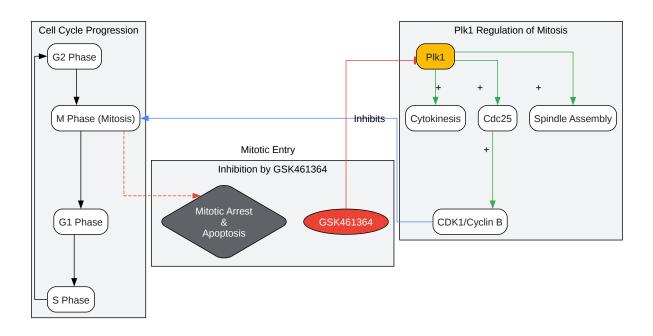
To ensure the potency and integrity of **GSK461364**, proper storage is essential.

- Solid Form: Store the lyophilized powder at -20°C, kept desiccated. In this form, the chemical is stable for up to 3 years.[1][9]
- Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes to prevent repeated freeze-thaw cycles.[9] Store these aliquots at -20°C for up to 1 month or at -80°C for up to 2 years.[1][9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **GSK461364** and the general workflow for its experimental use.

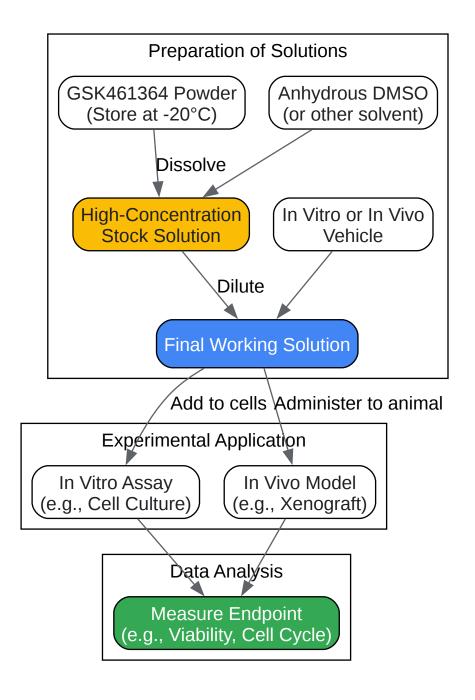




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Caption: GSK461364 inhibits Plk1, disrupting mitotic progression and inducing apoptosis.





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Caption: General workflow for preparing and using **GSK461364** in experiments.

Experimental Protocols Protocol 1: Preparation of a 10 mM DMSO Stock Solution (In Vitro)



This protocol describes how to prepare a concentrated stock solution for use in cell-based assays.

Materials:

- GSK461364 powder (MW = 543.6 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer and/or sonicator

Procedure:

- Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
 - Mass (mg) = 10 mmol/L * 0.001 L * 543.6 g/mol * 1000 mg/g = 5.436 mg
- Weigh Compound: Carefully weigh out 5.436 mg of GSK461364 powder and place it into a sterile vial.
- Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
- Dissolve: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes until the solution is clear.[10]
- Store: Aliquot the 10 mM stock solution into single-use volumes (e.g., 20 μ L) in sterile microcentrifuge tubes. Store at -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock for treating cells in culture. The final DMSO concentration should be kept low (typically \leq 0.1%) to avoid solvent toxicity.[1]

Materials:



- 10 mM GSK461364 stock solution in DMSO
- Sterile cell culture medium
- Sterile pipette tips and tubes

Procedure:

- Determine Final Concentration: Decide on the final concentrations needed for your experiment. GSK461364 typically shows antiproliferative activity with IC₅₀ values below 100 nM in most cancer cell lines.[2][6]
- Perform Serial Dilutions: Prepare working solutions by serially diluting the 10 mM stock solution in sterile culture medium.
 - Example for a final concentration of 100 nM in 10 mL of medium: a. Prepare an intermediate dilution: Add 1 μL of the 10 mM stock to 999 μL of culture medium to get a 10 μM solution. b. Prepare the final working solution: Add 100 μL of the 10 μM intermediate solution to 9.9 mL of culture medium. This results in a final concentration of 100 nM with a DMSO concentration of 0.001%.
- Treat Cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of GSK461364.
- Incubate: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.[11]

Protocol 3: Preparation of an In Vivo Formulation (PEG300/Tween-80/Saline)

This protocol describes the preparation of a vehicle solution suitable for intraperitoneal (i.p.) administration in animal models, such as mice bearing xenograft tumors.[1][7]

Materials:

GSK461364 powder



- DMSO
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes and syringes

Procedure:

- Calculate Required Amount: Determine the total volume of formulation needed based on the number of animals, their weight, and the desired dose. For example, for a 50 mg/kg dose administered to a 20g mouse at a volume of 100 μL:
 - Dose per mouse = 50 mg/kg * 0.02 kg = 1 mg
 - Required concentration = 1 mg / 0.1 mL = 10 mg/mL
- Prepare Vehicle: The final vehicle composition will be 10% DMSO, 40% PEG300, 5%
 Tween-80, and 45% saline.
- Dissolve GSK461364: a. Add the calculated mass of GSK461364 to a sterile tube. b. Add the required volume of DMSO (10% of the final volume) and mix until the compound is fully dissolved. c. Add the PEG300 (40% of the final volume) and mix thoroughly. d. Add the Tween-80 (5% of the final volume) and mix again until the solution is homogeneous. e. Finally, add the sterile saline (45% of the final volume) and mix to create the final formulation.
- Administer: The solution should be clear.[1] Administer the formulation to the animals via the
 desired route (e.g., intraperitoneal injection) according to the approved experimental
 protocol. Dosing schedules in preclinical models have included administration every 2 or 4
 days.[2]

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